molecular formula C6H12N2O3 B13974712 4-Methylpiperazine-1-carboperoxoic acid CAS No. 865061-51-4

4-Methylpiperazine-1-carboperoxoic acid

Cat. No.: B13974712
CAS No.: 865061-51-4
M. Wt: 160.17 g/mol
InChI Key: FZEDEUMLMRLVSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpiperazine-1-carboperoxoic acid is an organic compound belonging to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a carboperoxoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpiperazine-1-carboperoxoic acid typically involves the reaction of 4-methylpiperazine with a suitable peroxoic acid. One common method is the oxidation of 4-methylpiperazine using hydrogen peroxide in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methylpiperazine-1-carboperoxoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form higher oxidation state products.

    Reduction: It can be reduced to form 4-methylpiperazine and other derivatives.

    Substitution: The carboperoxoic acid group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and other substituents.

Major Products Formed

    Oxidation: Higher oxidation state products such as 4-methylpiperazine-1-carboxylic acid.

    Reduction: 4-Methylpiperazine and its derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-Methylpiperazine-1-carboperoxoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methylpiperazine-1-carboperoxoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

    Oxidative Stress: Inducing oxidative stress in cells, leading to cell damage and apoptosis.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in cellular processes.

    Signal Transduction: Modulating signal transduction pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazine-1-carbodithioic acid: Similar structure but contains a dithioic acid group instead of a carboperoxoic acid group.

    4-Methylpiperazine-1-carboxylic acid: Contains a carboxylic acid group instead of a carboperoxoic acid group.

    4-Methylpiperazine-1-carbonyl chloride: Contains a carbonyl chloride group instead of a carboperoxoic acid group.

Uniqueness

4-Methylpiperazine-1-carboperoxoic acid is unique due to its carboperoxoic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

865061-51-4

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

4-methylpiperazine-1-carboperoxoic acid

InChI

InChI=1S/C6H12N2O3/c1-7-2-4-8(5-3-7)6(9)11-10/h10H,2-5H2,1H3

InChI Key

FZEDEUMLMRLVSO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)OO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.